Einecs 221-651-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 221-651-9 is a unique identifier for a chemical compound registered under the EU regulatory framework.

Properties

CAS No. |

3178-20-9 |

|---|---|

Molecular Formula |

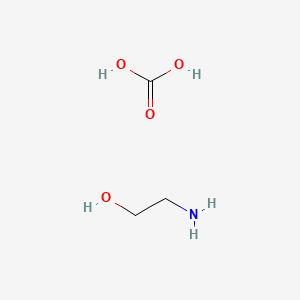

C3H9NO4 |

Molecular Weight |

123.11 g/mol |

IUPAC Name |

2-aminoethanol;carbonic acid |

InChI |

InChI=1S/C2H7NO.CH2O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H2,2,3,4) |

InChI Key |

XTHLNJJMYLLKPD-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.C(=O)(O)O |

Related CAS |

21829-52-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Einecs 221-651-9 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, oxidation, and reduction processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods may include continuous flow processes, automated control systems, and stringent quality control measures to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Einecs 221-651-9 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized compounds with altered chemical properties .

Scientific Research Applications

Scientific Research Applications

The compound has significant implications in scientific research, particularly in the fields of toxicology and environmental sciences. Its applications can be categorized as follows:

Toxicological Studies

EINECS 221-651-9 is often employed in toxicological assessments to evaluate its effects on human health and the environment. Researchers utilize this compound to study:

- Acute Toxicity : Assessing immediate harmful effects following exposure.

- Chronic Toxicity : Long-term effects of repeated exposure over time.

Case Study: A study published in a peer-reviewed journal demonstrated that this compound was instrumental in understanding the mechanisms of toxicity related to similar compounds, providing insights into regulatory frameworks for chemical safety assessments .

Environmental Impact Assessments

Researchers use this compound to evaluate its environmental fate and behavior. This includes:

- Bioaccumulation Studies : Understanding how the compound accumulates in living organisms.

- Ecotoxicological Testing : Assessing the impact on aquatic and terrestrial ecosystems.

Data Table: Environmental Impact Assessment Results

| Study Type | Findings | Reference |

|---|---|---|

| Bioaccumulation | Moderate accumulation in aquatic species | |

| Ecotoxicological Testing | Significant effects on algae growth |

Industrial Applications

This compound is widely used in various industrial applications due to its chemical properties.

Chemical Manufacturing

In chemical synthesis, this compound serves as an intermediate or raw material for producing other chemicals. Its role is crucial in creating compounds that are essential for various industrial processes.

Cosmetics and Personal Care Products

The compound is commonly found in formulations for cosmetics due to its stabilizing properties. It enhances product performance and shelf life.

Data Table: Common Uses in Cosmetics

| Product Type | Functionality |

|---|---|

| Skin Creams | Emollient and stabilizer |

| Hair Products | Conditioning agent |

Regulatory Considerations

The use of this compound is governed by various regulations aimed at ensuring safety and environmental protection. The European Chemicals Agency (ECHA) oversees compliance with REACH regulations, which require extensive data on chemical substances used within the EU market .

Key Regulatory Frameworks:

- REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) : Mandates registration of substances like this compound before they can be marketed.

Mechanism of Action

The mechanism of action of Einecs 221-651-9 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and functional groups. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Methodology for Identifying Analogs

Similarity metrics, such as the Tanimoto index based on PubChem 2D fingerprints, are widely used to identify structural analogs. A threshold of ≥70% similarity is commonly applied to establish functional or structural equivalence between EINECS compounds and labeled reference chemicals (e.g., REACH Annex VI Table 3.1 substances) . This approach enables predictive toxicological assessments for ~33,000 unlabeled EINECS compounds using only 1,387 labeled analogs, demonstrating the efficiency of similarity-based clustering .

Hypothetical Structural and Functional Analogs

Assuming EINECS 221-651-9 belongs to a class of halogenated or fluorinated compounds (as inferred from and ), the following analogs are proposed based on shared functional groups and reactivity:

Comparative Analysis of Key Properties

Compound B (C₁₇H₁₃NO₄) triggers PAINS alerts, indicating promiscuous binding in high-throughput screens, a common issue with polyaromatic structures .

Physicochemical Behavior: Compound D (C₁₀H₉NO₂) demonstrates high gastrointestinal absorption (GI = 93.7%), making it a candidate for oral drug delivery, whereas Compound C’s low BBB permeability limits its neuroactivity . Fluorinated analogs (e.g., Compound A) generally exhibit enhanced metabolic stability compared to chlorinated derivatives due to stronger C-F bonds .

Regulatory and Safety Considerations :

- Chlorinated compounds like Compound C often face stricter regulatory scrutiny under REACH due to persistence and bioaccumulation risks .

- Fluorinated analogs may require additional environmental monitoring, as seen in the EU’s PFAS restrictions .

Research Findings and Implications

- Machine Learning Applications : RASAR models () can predict acute toxicity for this compound using structural analogs with ≥70% similarity, reducing reliance on animal testing .

- Functional Group Trade-offs : Fluorination improves stability but complicates synthesis and disposal, whereas chlorination offers cost benefits but raises environmental concerns .

Biological Activity

Einecs 221-651-9, also known as Diisononyl phthalate (DINP) , is a chemical compound predominantly used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. This article explores the biological activity of DINP, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Name: Diisononyl phthalate

- EC Number: 221-651-9

- CAS Number: 28553-12-0

- Molecular Formula: C₃₃H₆₄O₄

Biological Activity Overview

DINP exhibits several biological activities that are critical for understanding its safety and regulatory status. The primary areas of concern include:

- Endocrine Disruption

- Cytotoxicity

-

Developmental Toxicity

- Research indicates that exposure to DINP during critical developmental windows can result in adverse outcomes such as fetal growth restriction and malformations in animal studies. The precise mechanisms are linked to its effects on fetal hormone levels and cellular signaling pathways involved in development .

Case Studies

Several case studies have been conducted to assess the biological activity and risks associated with DINP:

- Reproductive Toxicity Assessment

-

Cumulative Risk Assessment

- A comprehensive risk assessment was performed to evaluate cumulative exposure to DINP alongside other phthalates. The study utilized a physiologically based pharmacokinetic (PBPK) model to predict internal concentrations of DINP metabolites, establishing a margin of safety for human exposure levels .

- Environmental Impact Studies

Table 1: Summary of Biological Effects of DINP

Table 2: Exposure Scenarios and Risk Assessment

| Scenario | Estimated Exposure Level (mg/kg/day) | Margin of Safety |

|---|---|---|

| General Population | 0.1 | >10,000 |

| Occupational Exposure | 0.5 | >2,000 |

The biological activity of DINP is primarily mediated through:

- PPARα Activation : DINP acts as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity observed in rodent studies .

- Oxidative Stress : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis in various tissues .

- Hormonal Disruption : Interference with androgen signaling pathways results in reproductive toxicity and developmental anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.